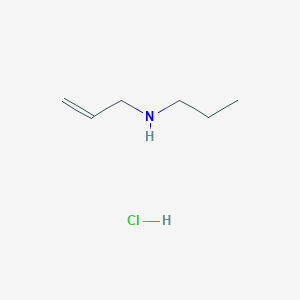

N-Propyl-2-propen-1-amine hydrochloride

Descripción

Contextualization within the Chemistry of Substituted Amines

Substituted amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. researchgate.netkeyorganics.netnih.gov N-Propyl-2-propen-1-amine hydrochloride, with its IUPAC name N-allyl-N-propylamine hydrochloride, is classified as a secondary amine hydrochloride. researchgate.net This classification stems from the two organic substituents—a propyl group and an allyl group—attached to the nitrogen atom. The presence of the hydrochloride salt indicates that the basic amine has been reacted with hydrochloric acid to form a more stable, water-soluble salt. rsc.org

The chemical reactivity of N-Propyl-2-propen-1-amine is largely dictated by the presence of the amine functional group and the allyl group. The nitrogen atom possesses a lone pair of electrons, rendering the amine basic and nucleophilic. nih.gov This nucleophilicity allows it to participate in a variety of chemical reactions, such as alkylation and acylation. pharmaffiliates.com

The allyl group (CH₂=CH-CH₂-) introduces a site of unsaturation, which opens up a different realm of chemical transformations. This double bond can undergo addition reactions and is a key feature in transition-metal-catalyzed reactions, such as the Tsuji-Trost reaction for the formation of carbon-carbon bonds. researchgate.net The combination of both the amine and the allyl functionalities within the same molecule makes N-Propyl-2-propen-1-amine a bifunctional compound with significant potential in synthesis.

Table 1: Physicochemical Properties of N-Propyl-2-propen-1-amine and its Hydrochloride Salt

| Property | N-Propyl-2-propen-1-amine | This compound |

| CAS Number | 5666-21-7 nih.gov | 65512-41-6 researchgate.net |

| Molecular Formula | C₆H₁₃N nih.gov | C₆H₁₄ClN google.com |

| Molecular Weight | 99.17 g/mol nih.gov | 135.64 g/mol google.com |

| IUPAC Name | N-prop-2-enylpropan-1-amine nih.gov | N-allyl-N-propylamine hydrochloride researchgate.net |

| Physical Form | Not specified | Solid researchgate.net |

Significance of this compound in Organic Synthesis and Chemical Biology

Allylic amines, the class of compounds to which N-Propyl-2-propen-1-amine belongs, are valuable precursors in the synthesis of a wide array of nitrogen-containing organic molecules, including many pharmaceuticals and bioactive compounds. youtube.com The reactivity of the allyl group allows for further functionalization, making these compounds versatile intermediates in multi-step synthetic pathways.

While specific research detailing the direct application of this compound is limited, its constituent parts, propylamine (B44156) and allylamine (B125299), are utilized in various synthetic contexts. For instance, a one-pot, three-component reaction utilizing propylamine and allyl bromide (a precursor to the allyl group) has been reported for the synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide, a secondary sulfonamide derivative. wikipedia.org This suggests the potential of this compound as a readily available secondary amine for the synthesis of more complex molecules.

In the broader context of chemical biology, allylamines have been identified as important pharmacophores. For example, the allylamine moiety is present in antifungal drugs like naftifine (B1207962) and terbinafine. nih.gov These drugs act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While there is no direct evidence of this compound possessing such activity, its structural similarity to these bioactive compounds suggests a potential area for future investigation.

Overview of Current Academic Research Directions for this compound

Specific academic research focusing solely on this compound is not widely published. However, the broader research landscape for secondary allylic amines points towards several potential avenues of investigation for this compound.

Advanced Synthetic Methodologies

Current research in organic synthesis is heavily focused on the development of efficient and selective methods for the preparation of amines. For allylic amines, this includes:

Catalytic Allylic Amination: Transition-metal catalysis, particularly with palladium, iridium, and rhodium, is a major area of research for the synthesis of allylic amines. researchgate.net These methods often offer high regio- and stereoselectivity. This compound could serve as a benchmark substrate or a building block in the development of new catalytic systems.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as reductive aminases, for the N-allylation of amines is a growing field, offering a more sustainable and environmentally benign alternative to traditional chemical methods. youtube.com Investigating the enzymatic synthesis of N-Propyl-2-propen-1-amine could be a promising research direction.

Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool for C-H functionalization to form C-N bonds, providing a novel route to allylic amines from simple alkenes and amines.

Polymer Chemistry

Allylamines can serve as monomers in polymerization reactions to produce functional polymers. nih.gov Poly(allylamine) and its derivatives are used in various applications, including as membranes for reverse osmosis. While the polymerization of N,N-dialkylallylamines has been reported to be challenging, N-monoalkylallylamine hydrochlorides have been successfully polymerized. google.com This suggests that this compound could be explored as a monomer for the synthesis of novel functional polymers with potential applications in materials science.

Medicinal Chemistry and Drug Discovery

Given the presence of the allylamine scaffold in known bioactive molecules, a key research direction would be the exploration of this compound as a lead compound or intermediate in drug discovery programs. nih.gov This could involve its incorporation into larger molecules to modulate their pharmacological properties or screening for its own biological activity against various targets. The deuterated form of related compounds like propan-1-amine hydrochloride is also used in research to study metabolic profiles of drugs. sigmaaldrich.com

Propiedades

IUPAC Name |

N-prop-2-enylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-3-5-7-6-4-2;/h3,7H,1,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPHROHJLPNGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N Propyl 2 Propen 1 Amine Hydrochloride

Elucidation of Synthetic Pathways for N-Propyl-2-propen-1-amine Hydrochloride and its Analogues

The formation of this compound begins with the synthesis of its free base, N-Propyl-2-propen-1-amine. The primary methods for creating the core carbon-nitrogen bond of this secondary amine are reductive amination and direct alkylation.

Reductive Amination Strategies for N-Substituted Allylic Amines

Reductive amination is a highly effective and widely used method for preparing secondary amines due to its high selectivity and avoidance of over-alkylation, a common issue with direct alkylation methods. stackexchange.commasterorganicchemistry.com The process involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding secondary amine. stackexchange.comyoutube.com

For the synthesis of N-Propyl-2-propen-1-amine, this involves the reaction of allylamine (B125299) with propanal (propionaldehyde). The reaction proceeds in two main steps:

Imine Formation: Allylamine reacts with propanal under weakly acidic conditions to form the intermediate N-propylideneallylamine.

Reduction: The imine is then reduced to the final secondary amine, N-Propyl-2-propen-1-amine. This reduction can be performed in situ (a one-pot reaction) or after isolation of the imine. wikipedia.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comchemistrysteps.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, often used under slightly acidic conditions. stackexchange.com The choice of reducing agent is critical; for instance, NaBH₃CN is advantageous as it is selective for the iminium ion over the carbonyl starting material, which can improve yields. masterorganicchemistry.com

The general reaction is as follows: CH₂(CH)CH₂NH₂ + CH₃CH₂CHO → [CH₂(CH)CH₂N=CHCH₂CH₃] → CH₂(CH)CH₂NHCH₂CH₂CH₃

| Reactants | Reducing Agent | Conditions | Product | Key Features |

| Allylamine, Propanal | Sodium Borohydride (NaBH₄) | Methanol, Room Temp | N-Propyl-2-propen-1-amine | Common, cost-effective reagent. commonorganicchemistry.comics-ir.org |

| Allylamine, Propanal | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-5) | N-Propyl-2-propen-1-amine | Selective for imine reduction, avoids reducing the aldehyde. masterorganicchemistry.comchemistrysteps.com |

| Allylamine, Propanal | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | N-Propyl-2-propen-1-amine | Mild and selective, commonly used in modern synthesis. stackexchange.com |

| Allylamine, Propanal | H₂/Pd, Pt, or Ni | Catalytic Hydrogenation | N-Propyl-2-propen-1-amine | Can also reduce the allyl double bond if not controlled. wikipedia.org |

Alkylation Approaches in the Formation of Secondary Amine Hydrochlorides

Direct N-alkylation is another classical approach to synthesizing secondary amines. This method involves the reaction of a primary amine with an alkyl halide. google.com For N-Propyl-2-propen-1-amine, this can be achieved in two ways:

Alkylation of propylamine (B44156) with an allyl halide (e.g., allyl bromide).

Alkylation of allylamine with a propyl halide (e.g., propyl bromide).

A significant challenge in direct alkylation is controlling the reaction to prevent over-alkylation, where the newly formed secondary amine reacts further to produce a tertiary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific bases and reaction conditions are crucial. The use of bases like cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

The reaction can be represented as: CH₃CH₂CH₂NH₂ + CH₂=CHCH₂Br → CH₂(CH)CH₂NHCH₂CH₂CH₃ + HBr

This approach, while direct, often requires careful optimization of reactant stoichiometry and reaction conditions to maximize the yield of the desired secondary amine and minimize the formation of byproducts. google.comnih.gov

Optimization of Hydrochloride Salt Formation for Enhanced Chemical Stability and Utility

Once the free base, N-Propyl-2-propen-1-amine, is synthesized and purified, it is converted into its hydrochloride salt. This transformation is crucial as hydrochloride salts are typically crystalline solids with higher melting points and enhanced stability compared to the often volatile and less stable free amines. youtube.com This solid form facilitates easier handling, purification, and storage.

The formation of the hydrochloride salt is an acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid (HCl). youtube.com The process generally involves dissolving the free amine in a suitable organic solvent, such as diethyl ether, ethanol, or dioxane, and then introducing HCl. youtube.comnih.gov The HCl can be added as a gas or as a solution in an organic solvent (e.g., 4M HCl in dioxane). nih.gov

CH₂(CH)CH₂NHCH₂CH₂CH₃ + HCl → [CH₂(CH)CH₂NH₂⁺CH₂CH₂CH₃]Cl⁻

The resulting this compound precipitates from the solution and can be collected by filtration. youtube.com Optimization of this step involves selecting a solvent in which the amine is soluble but the hydrochloride salt is not, ensuring high recovery of the final product. gla.ac.ukgla.ac.uk The stability of the resulting salt is influenced by factors such as lattice energy and the hydrogen bonding network within the crystal structure. gla.ac.ukacs.org

Catalytic Approaches in the Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. For the synthesis of secondary amines like N-Propyl-2-propen-1-amine, several catalytic strategies are available.

Ruthenium-based catalysts, such as the Shvo catalyst, have demonstrated high activity for the N-alkylation of amines. rsc.orgsci-hub.st These catalysts can facilitate the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent. acs.org In this approach, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the reduction step. This avoids the use of alkyl halides and generates water as the only byproduct.

Palladium-based catalysts are also widely used, particularly in reductive amination via catalytic hydrogenation. wikipedia.org Furthermore, copper-catalyzed reactions have emerged for C-N bond formation, sometimes requiring specific ligands and conditions but offering alternative pathways. acs.org Recent advancements even explore the direct use of dinitrogen (N₂) as a nitrogen source for synthesizing arylamines, showcasing the frontier of catalytic nitrogenation. nih.gov

Investigation of Reaction Mechanisms and Kinetics in Amine Hydrochloride Synthesis

Understanding the reaction mechanisms and kinetics is vital for optimizing synthetic routes.

Reductive Amination: The mechanism involves two key stages. stackexchange.com First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). chemistrysteps.com The kinetics of this stage are often pH-dependent. The second stage is the reduction of the C=N double bond by a hydride-based reducing agent or catalytic hydrogenation. wikipedia.orgchemistrysteps.com

Alkylation: The mechanism of N-alkylation is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The kinetics are dependent on the concentrations of both the amine and the alkyl halide. A competing reaction is the elimination of HBr from the alkyl halide, which can be favored by certain bases and solvents.

Hydrochloride Salt Formation: This is a rapid acid-base reaction. youtube.com However, the kinetics of precipitation (nucleation and particle growth) can be complex and are influenced by factors like supersaturation, temperature, and mixing. acs.org Mechanistic models have been developed to understand the precipitation of amine hydrochloride salts in industrial settings, which can be crucial for controlling particle size and preventing byproduct formation. acs.org

Comparative Analysis of Synthetic Methodologies: Conventional Heating Versus Microwave Irradiation for Amine Hydrochloride Synthesis

The method of energy input can significantly impact chemical reactions. A comparison between conventional heating and microwave irradiation reveals key differences in efficiency and reaction outcomes.

Conventional Heating: This method relies on conduction to transfer heat from an external source through the vessel walls to the reaction mixture. This can lead to uneven temperature distribution and longer reaction times. nih.gov

Microwave Irradiation: This technique uses microwave energy to directly heat the reactants and solvent by interacting with polar molecules, leading to rapid and uniform heating throughout the sample volume. nih.govresearchgate.net

For amine synthesis, microwave-assisted organic synthesis (MAOS) often offers significant advantages:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation. sphinxsai.comukm.my

Increased Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to higher yields of the desired product. sphinxsai.comnih.gov

Enhanced Efficiency: The energy savings and faster throughput make it an attractive method, particularly in medicinal chemistry and library synthesis. nih.govindianchemicalsociety.com

| Feature | Conventional Heating | Microwave Irradiation |

| Heating Mechanism | Conduction (from outside-in) | Direct interaction with polar molecules (uniform) researchgate.net |

| Reaction Time | Typically hours acs.orgindianchemicalsociety.com | Typically minutes nih.govsphinxsai.com |

| Yields | Often lower due to side reactions from prolonged heating sphinxsai.com | Often higher due to rapid, clean reactions ukm.mynih.gov |

| Energy Efficiency | Lower | Higher researchgate.net |

| Applicability | Standard, widely used | Growing in popularity, especially for high-throughput synthesis nih.gov |

While microwave-assisted synthesis shows clear benefits for many amine preparations, the optimal method can depend on the specific reaction. For example, some copper-catalyzed aminations still rely on conventional heating for extended periods. acs.org However, the trend towards greener and more efficient chemical processes continues to drive the adoption of microwave technology. sphinxsai.comjaveriana.edu.co

Chemical Transformations and Derivatization Strategies for N Propyl 2 Propen 1 Amine Hydrochloride

Oxidative and Reductive Manipulations of the Amine Moiety

The secondary amine functionality of N-Propyl-2-propen-1-amine is amenable to both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidative Manipulations:

The oxidation of secondary amines like N-Propyl-2-propen-1-amine can yield several products, primarily imines and N-oxygenated species such as hydroxylamines and nitrones. uomustansiriyah.edu.iq The specific outcome is highly dependent on the oxidizing agent and reaction conditions.

Oxidation to Imines: Treatment with reagents like N-tert-butylphenylsulfinimidoyl chloride in the presence of a base such as DBU can smoothly oxidize secondary amines to their corresponding imines at low temperatures (e.g., –78 °C). oup.com For an unsymmetrical amine like N-Propyl-2-propen-1-amine, oxidation can theoretically lead to two different imines. However, oxidation often selectively occurs at the carbon with the most stable adjacent carbocation or the least steric hindrance. oup.com Catalytic systems involving manganese(III) or iron(III) porphyrins with iodosobenzene (B1197198) as the terminal oxidant are also effective for this transformation. rsc.org

Oxidation to Hydroxylamines: A more controlled oxidation can lead to the formation of N,N-disubstituted hydroxylamines. Reagents like choline (B1196258) peroxydisulfate (B1198043) (ChPS) have been shown to selectively oxidize a wide range of secondary amines to hydroxylamines in high yields, preventing overoxidation to nitrones. organic-chemistry.org This method is noted for its mild conditions and environmentally friendly profile. organic-chemistry.org The hydroxylamine (B1172632) intermediate can, under certain conditions, be further oxidized to a nitrone derivative. uomustansiriyah.edu.iq

Reductive Manipulations:

While the amine moiety itself is not typically reduced, related nitrogen-containing functional groups such as amides and imines can be reduced to form secondary amines. This is relevant in the synthesis of N-Propyl-2-propen-1-amine or its analogues.

Reductive Amination: A primary method for synthesizing secondary amines is reductive amination. youtube.comwikipedia.org This process involves the reaction of a primary amine (e.g., propylamine) with an aldehyde or ketone (e.g., acrolein) to form an intermediate imine, which is then reduced in situ to the secondary amine. youtube.comwikipedia.org Common reducing agents for this step include sodium borohydride (B1222165), lithium aluminum hydride, or catalytic hydrogenation (H₂/Pd). youtube.comwikipedia.org

Reduction of Amides: Secondary amides can be reduced to the corresponding secondary amines using powerful reducing agents. organic-chemistry.org Catalytic systems, such as those using iridium catalysts with diethylsilane (B7801327) or well-defined NNN-cobalt complexes with polymethylhydrosiloxane (B1170920) (PMHS), have been developed for this transformation, offering high efficiency and functional group tolerance. organic-chemistry.orgrsc.org

| Transformation | Typical Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Oxidation | N-tert-butylphenylsulfinimidoyl chloride/DBU | Imine | oup.com |

| Oxidation | Manganese/Iron Porphyrins + Iodosobenzene | Imine | rsc.org |

| Oxidation | Choline Peroxydisulfate (ChPS) | N,N-disubstituted Hydroxylamine | organic-chemistry.org |

| Reductive Amination | Primary Amine + Carbonyl + Reducing Agent (e.g., NaBH₄) | Secondary Amine | youtube.comwikipedia.org |

| Amide Reduction | Iridium or Cobalt Catalysts + Silanes | Secondary Amine | organic-chemistry.orgrsc.org |

Electrophilic and Nucleophilic Substitutions on Related Propen-1-amine Scaffolds

The N-Propyl-2-propen-1-amine structure possesses two primary sites for substitution reactions: the nucleophilic nitrogen atom and the allylic carbon-carbon double bond.

Nucleophilic Character of the Amine:

Due to the lone pair of electrons on the nitrogen atom, secondary amines like N-Propyl-2-propen-1-amine are effective nucleophiles. ncert.nic.in They readily react with a variety of electrophiles. quora.com

Alkylation: Amines can undergo nucleophilic substitution with alkyl halides to form tertiary amines. The reaction of N-Propyl-2-propen-1-amine with an alkyl halide (R-X) would yield a tertiary amine, which could then be further alkylated to form a quaternary ammonium (B1175870) salt. ncert.nic.in

Acylation: A common transformation is the reaction of primary or secondary amines with acylating agents such as acid chlorides or anhydrides. ncert.nic.in This nucleophilic substitution reaction replaces a hydrogen atom on the nitrogen with an acyl group (R-C=O), forming an amide. This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

Reactions at the Allyl Group:

The "prop-2-en-1-yl" or allyl group provides another reactive handle within the molecule. The double bond can undergo electrophilic addition reactions, although the nucleophilicity of the amine can complicate these transformations. Protecting the amine group, for instance by acylation, can facilitate cleaner reactions at the double bond.

The nucleophilicity of amines generally increases with basicity, but it is also sensitive to steric hindrance. masterorganicchemistry.com For a relatively unhindered secondary amine like N-Propyl-2-propen-1-amine, strong nucleophilic character is expected. masterorganicchemistry.com

Development of Novel Mannich Base Analogues Incorporating Propenyl Amine Hydrochlorides

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylating an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. gijash.com The reactants are typically a primary or secondary amine, formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen. mdpi.comnih.gov

N-Propyl-2-propen-1-amine hydrochloride can serve as the secondary amine component in this reaction. The general procedure involves reacting the amine hydrochloride with formaldehyde (often in the form of paraformaldehyde) and an enolizable ketone in a suitable solvent like ethanol, sometimes with an acid catalyst. nih.govresearchgate.net

Mechanism of the Mannich Reaction:

Iminium Ion Formation: The secondary amine (N-Propyl-2-propen-1-amine) first reacts with formaldehyde via nucleophilic addition, followed by dehydration, to form a reactive electrophilic species known as an Eschenmoser-type salt or iminium ion. gijash.com

Enolization: The ketone (or other active hydrogen compound) tautomerizes to its enol form. gijash.com

Nucleophilic Attack: The enol form of the ketone then acts as a nucleophile, attacking the electrophilic iminium ion. This step forms the new carbon-carbon bond and, after rearrangement, yields the final β-amino-carbonyl product, known as a Mannich base. gijash.com

The use of amine hydrochlorides, such as this compound, is common in Mannich reactions, as the acidic conditions can facilitate the formation of the required iminium ion intermediate. nih.govresearchgate.net The resulting Mannich bases are valuable synthetic intermediates, which can be used to synthesize complex molecules and are known to possess a wide range of biological activities. nih.govnih.gov

| Component | Role | Example for this Synthesis | Reference |

|---|---|---|---|

| Secondary Amine | Nucleophile, source of the amino group | This compound | nih.govresearchgate.net |

| Aldehyde | Forms the iminium ion electrophile | Formaldehyde (or Paraformaldehyde) | mdpi.com |

| Active Hydrogen Compound | Acts as the enol/enolate nucleophile | Enolizable Ketones (e.g., Acetophenone) | gijash.com |

Synthesis of Polymerized Forms and Copolymers of 2-Propen-1-amine Hydrochloride

The presence of the allyl (2-propen-1-yl) group in this compound allows it to function as a monomer in polymerization reactions. The carbon-carbon double bond is susceptible to free-radical or other polymerization mechanisms, leading to the formation of long-chain polymers.

Homopolymerization:

Homopolymers can be synthesized from monomers derived from 2-propen-1-amine. For example, the homopolymer of 2-Propen-1-amine, N-methyl-N-2-propen-1-yl-, hydrochloride has been documented. epa.gov Similarly, a homopolymer of 2-propen-1-amine hydrochloride itself is known, indicating that the primary allylic amine can be polymerized. pharmacompass.com These polymerizations would proceed via the vinyl group, creating a polymer backbone with pendant amine hydrochloride groups.

Copolymerization:

Copolymerization involves the polymerization of two or more different monomer species. This compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. A specific example is the copolymer of 2-propen-1-amine hydrochloride with N-2-propenyl-2-propen-1-amine hydrochloride (diallylamine hydrochloride). chemicalbook.comlookchemicals.com The synthesis of such copolymers allows for the incorporation of both primary and secondary (or tertiary, in the case of diallylamine (B93489) derivatives) amine functionalities along the polymer chain. These charged polymers, or poly-electrolytes, have applications in various fields, including water treatment, coatings, and as components in functional materials.

Advanced Spectroscopic and Structural Characterization of N Propyl 2 Propen 1 Amine Hydrochloride

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysischemicalbook.comchemicalbook.comchemicalbook.comlibretexts.orgdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For N-Propyl-2-propen-1-amine hydrochloride, both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

In ¹H NMR spectroscopy, the proton signals are influenced by their chemical environment, including the electronegativity of adjacent atoms and the presence of neighboring protons. The protonated amine group (NH₂⁺) is expected to appear as a broad singlet, with its chemical shift being concentration-dependent. The protons on the carbon adjacent to the nitrogen are deshielded and thus shifted downfield. libretexts.org

Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbons bonded to the nitrogen atom are deshielded and appear at a lower field compared to other alkyl carbons. docbrown.info The chemical shifts for this compound can be predicted by analyzing the spectra of structurally similar compounds like propylamine (B44156) hydrochloride and allylamine (B125299) hydrochloride. chemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H₃-C | ~0.9 | Triplet | ~7.4 |

| H₂-C-C-N | ~1.6 | Sextet | ~7.4 |

| H₂C-N (propyl) | ~2.9 | Triplet | ~7.4 |

| H₂C-N (allyl) | ~3.4 | Doublet | ~6.0 |

| HC=C | ~5.9 | Multiplet | - |

| H₂C=C | ~5.4 | Multiplet | - |

| H₂N⁺ | Variable (Broad) | Singlet | - |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | ~11 |

| CH₂-C-N | ~22 |

| CH₂-N (propyl) | ~50 |

| CH₂-N (allyl) | ~53 |

| C=CH₂ | ~120 |

| CH=CH₂ | ~130 |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysislibretexts.orglibretexts.orgwhitman.edu

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak would be observed for the free amine, N-Propyl-2-propen-1-amine.

The fragmentation of aliphatic amines is dominated by the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), which leads to the formation of a stable immonium ion. libretexts.orgwhitman.edu For N-Propyl-2-propen-1-amine, two primary α-cleavage pathways are possible, involving the loss of an ethyl radical from the propyl group or the loss of a vinyl radical from the allyl group. The most abundant fragment is typically the one resulting from the loss of the larger alkyl group. libretexts.org

Interactive Table 3: Predicted Major Fragments in the Mass Spectrum of N-Propyl-2-propen-1-amine

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 99 | [C₆H₁₃N]⁺˙ | Molecular Ion |

| 70 | [C₄H₈N]⁺ | α-cleavage (loss of C₂H₅˙) |

| 58 | [C₃H₆N]⁺ | α-cleavage (loss of C₃H₅˙) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Application of Infrared (IR) Spectroscopy for Functional Group Verificationlibretexts.orgacs.orgwpmucdn.comresearchgate.netorgchemboulder.com

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the amine salt and the alkene functional groups.

The formation of the hydrochloride salt results in the appearance of a broad and strong absorption band for the N-H stretching of the secondary ammonium (B1175870) ion (R₂NH₂⁺), typically in the range of 3000-2700 cm⁻¹. researchgate.net This band often overlaps with the C-H stretching vibrations. Additionally, an N-H bending vibration is expected in the region of 1620-1560 cm⁻¹. researchgate.net The presence of the allyl group will be confirmed by C=C stretching absorption around 1645 cm⁻¹ and =C-H stretching and bending vibrations. acs.orgwpmucdn.comorgchemboulder.com

Interactive Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-2700 (broad, strong) | N-H Stretch | Secondary Amine Salt (R₂NH₂⁺) |

| 3100-3000 | =C-H Stretch | Alkene |

| 2960-2850 | C-H Stretch | Alkane |

| ~1645 | C=C Stretch | Alkene |

| 1620-1560 | N-H Bend | Secondary Amine Salt (R₂NH₂⁺) |

| 1470-1450 | C-H Bend | Alkane |

| ~990 and ~910 | =C-H Bend (out-of-plane) | Alkene |

X-ray Diffraction Studies for Elucidating Crystal Structures of Amine Hydrochlorides

Research Applications in Medicinal Chemistry and Chemical Biology for N Propyl 2 Propen 1 Amine Hydrochloride and Its Derivatives

In Vitro Biological Activity Profiling of N-Propyl-2-propen-1-amine Hydrochloride Analogues

The analogues of this compound have been investigated for a range of biological activities, revealing potential therapeutic applications against fungal and protozoan pathogens, as well as influences on cell proliferation.

Information regarding the antiplasmodial efficacy of this compound and its direct analogues is not available in the reviewed scientific literature. Research on antiplasmodial compounds has focused on other chemical scaffolds.

Allylamine (B125299) derivatives are a significant class of antifungal agents. Their primary mechanism of action is the inhibition of the enzyme squalene (B77637) epoxidase, a key component in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition is highly selective for the fungal enzyme, with minimal effect on the corresponding mammalian cholesterol synthesis enzyme. The fungicidal action is a result of two concurrent effects: the depletion of ergosterol, which is essential for the integrity of the fungal cell membrane, and the toxic accumulation of intracellular squalene. This disruption of the cell membrane's structure and function leads to increased permeability and ultimately, cell death nih.govnih.govmdpi.comnih.govebsco.com.

Well-known antifungal allylamine derivatives include naftifine (B1207962) and terbinafine nih.govnih.gov. Studies comparing their in vitro activity against various dermatophytes have shown terbinafine to be particularly potent, inhibiting a majority of tested isolates at concentrations of 0.01 µg/mL nih.gov. Naftifine also demonstrates significant activity, though at slightly higher concentrations nih.gov. The effectiveness of these compounds is rooted in their specific, reversible, and non-competitive inhibition of squalene epoxidase nih.govmdpi.com.

Derivatives of 2-propen-1-amine have demonstrated significant activity against pathogenic trypanosomatids, the causative agents of Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis). Research has shown that certain 3-(4'-Y-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amines (2-PAMs) exhibit higher activity against T. cruzi trypomastigotes and epimastigotes than standard drugs like crystal violet and nifurtimox.

When tested against promastigotes of L. amazonensis, these 2-PAM derivatives were found to be substantially more active than their synthetic intermediates, biphenyl methanones. Specifically, certain analogues were about twice as active as the reference drug pentamidine isothionate and showed significantly lower toxicity to mammalian V79 cells, indicating a favorable selectivity index.

The table below summarizes the in vitro activity of selected 2-propen-1-amine derivatives against the epimastigote form of T. cruzi.

| Compound | Substituent (X) | Substituent (Y) | IC50 / 24 h (µM) for T. cruzi Epimastigotes |

| 2c | H | Br | 52.6 ± 2.6 |

| 2j | Br | Br | 100.0 ± 5.0 |

| 2k | I | I | 80.0 ± 4.0 |

| 2l | NO2 | NO2 | 25.0 ± 1.2 |

| Nifurtimox | - | - | 103.7 ± 4.1 |

This table is interactive and can be sorted by column.

The data indicates that the derivative with nitro substituents (2l) was the most potent against the proliferative epimastigote form of T. cruzi.

The direct effects of this compound on cellular signaling and proliferation are not well-documented. However, complex molecules incorporating an allylamine moiety have been studied. For instance, 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the HSP90 inhibitor Geldanamycin, has been shown to reduce cellular proliferation, viability, and migration in human neuroblastoma cell lines mdpi.com. This activity is linked to its inhibition of the HSP90 molecular chaperone, leading to the downregulation of numerous proteins involved in tumorigenesis mdpi.com. It is important to note that in this complex molecule, the biological activity is primarily attributed to the ansamycin scaffold rather than the allylamine group itself.

Molecular Mechanism of Action Studies

Understanding the molecular interactions between a compound and its biological targets is crucial for rational drug design.

The primary biological receptor for the antifungal activity of allylamine derivatives is the enzyme squalene epoxidase nih.govnih.gov. Studies investigating the binding affinity of these compounds have provided quantitative data on their inhibitory potential. The inhibition of the fungal enzyme from Candida albicans is non-competitive with respect to the substrate, squalene nih.gov.

The inhibitory constants (Ki) for two representative allylamine compounds against C. albicans squalene epoxidase have been determined:

Naftifine: Ki = 1.1 µM nih.gov

SF 86-327 (a terbinafine analogue): Ki = 0.03 µM nih.gov

These values indicate a high binding affinity, particularly for the terbinafine analogue. In contrast, the affinity for the mammalian (rat liver) squalene epoxidase is much lower, with a Ki of 77 µM for SF 86-327, highlighting the selectivity of these compounds for the fungal target nih.gov. The inhibition of the mammalian enzyme is qualitatively different, being competitive with respect to the squalene substrate nih.gov.

Effects on Neurotransmitter Systems and Signal Transduction

The direct effects of this compound on neurotransmitter systems have not been extensively characterized in publicly available research. However, the broader class of allylamines and related structures includes compounds with significant neurological activity, suggesting potential, though unconfirmed, roles for simpler derivatives.

Signal transduction pathways are fundamental to cellular responses, and the interaction of receptors with their molecular scaffolds is key to this process. Neurotransmitter receptors are dynamically trapped at the postsynaptic density (PSD), a process that modulates synaptic strength. nih.gov The movement and concentration of key receptors such as glycine (GlyR), GABA-A (GABAAR), AMPA, and NMDA receptors are controlled by these interactions. nih.gov While direct modulation by this compound is not documented, structurally complex allylamine derivatives have known effects on the central nervous system. For instance, Flunarizine, a functionalized allylamine, is used in the management of migraines, indicating that the allylamine scaffold can be incorporated into neurologically active agents. wikipedia.org The specific pharmacophore in these complex molecules, however, is significantly different from a simple N-alkyl allylamine.

Interactions with Intracellular Molecular Targets (e.g., Tubulin, Heat Shock Protein 90)

The interactions of this compound and its derivatives with key intracellular proteins like tubulin and Heat Shock Protein 90 (Hsp90) are areas of significant research interest, particularly in oncology.

Tubulin Interaction: Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. nih.gov The dynamic nature of microtubules is vital for cell division, motility, and intracellular transport. nih.gov Several anticancer drugs function by disrupting microtubule dynamics, either by stabilizing or destabilizing them. nih.gov One potential mechanism for interaction with amine compounds is through post-translational modification. Tubulin is known to undergo polyamination, a process catalyzed by transglutaminases, where polyamines are covalently attached to glutamine residues. nih.gov This modification can stabilize microtubules. nih.gov While this process typically involves endogenous polyamines, it highlights a pathway by which exogenous amines could potentially interact with tubulin. Direct binding studies of this compound to tubulin have not been reported.

Heat Shock Protein 90 (Hsp90) Interaction: Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous "client" proteins, many of which are involved in oncogenic signaling pathways. mdpi.com This makes Hsp90 a prime target for cancer therapy. A key derivative containing the allylamine moiety, 17-allylamino-17-demethoxygeldanamycin (17-AAG) , is a well-studied Hsp90 inhibitor. mdpi.com 17-AAG is a semi-synthetic derivative of geldanamycin, a natural product that binds with high affinity to the N-terminal ATP-binding pocket of Hsp90. mdpi.com This binding blocks the chaperone's ATPase activity, leading to the misfolding and subsequent degradation of its client proteins, which include kinases, transcription factors, and mutated oncoproteins essential for tumor growth. mdpi.comfrontiersin.org The allylamino group in 17-AAG was introduced to improve the pharmacological properties of the parent compound, reducing its hepatotoxicity while retaining potent anti-cancer activity. mdpi.com This demonstrates that the allylamine functional group can be a key component of potent Hsp90 inhibitors.

Biochemical Pathways and Metabolic Studies

In Vitro Metabolic Fate and Biotransformation of Amine Compounds

The metabolic fate of amine compounds, including this compound, is crucial for understanding their biological activity and potential toxicity. The biotransformation of aliphatic and alicyclic amines is typically categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. acs.org

For allylamine, the parent compound of N-Propyl-2-propen-1-amine, a primary metabolic pathway involves oxidative deamination. Studies have shown that cardiovascular tissue contains amine oxidases that can biotransform allylamine into acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. nih.gov This bioactivation is linked to the cardiotoxicity observed with allylamine, which can induce myocardial necrosis and vascular lesions. nih.gov

General metabolic pathways for N-substituted amines often involve N-dealkylation, hydroxylation of the alkyl chains or aromatic rings (if present), and subsequent oxidation or conjugation. nih.govnih.gov For instance, studies on N-alkylated tryptamine and deschloroketamine derivatives using human liver microsomes (pHLMs) have identified metabolites resulting from:

N-dealkylation: Removal of the N-propyl or N-ethyl group. nih.gov

Hydroxylation: Addition of a hydroxyl group to the alkyl chain or other parts of the molecule. nih.gov

Oxidation: Further oxidation of hydroxylated metabolites to form ketones or carboxylic acids. nih.gov

Conjugation: Phase II reactions involving the attachment of glucuronic acid (glucuronidation) or sulfate groups to hydroxylated metabolites, increasing their water solubility for excretion.

Based on these established pathways, the in vitro metabolism of N-Propyl-2-propen-1-amine would be expected to proceed via N-depropylation to yield allylamine, and/or hydroxylation at the propyl or allyl groups. The resulting allylamine could then be further metabolized to acrolein.

Role in Enzymatic Reactions and Bioinspired Catalysis

N-Propyl-2-propen-1-amine and its parent compound, allylamine, can serve as substrates in various enzymatic reactions, particularly those involving amine-modifying enzymes. A notable application is in biocatalytic reductive amination. Reductive aminases (RedAms) are enzymes capable of catalyzing the synthesis of amines from a ketone or aldehyde and an amine donor.

Recent research has demonstrated the use of bacterial reductive aminases for the N-allylation of primary and secondary amines. In these enzymatic systems, allylamine can be used as a substrate for the reductive amination of ketones like cyclohexanone. This highlights the utility of the allylamine structure in enzyme-catalyzed carbon-nitrogen bond formation.

Enzymes are also central to bioinspired catalysis, where principles from biological systems are used to design novel catalysts. Enzymes can be immobilized within frameworks like metal-organic frameworks (MOFs) to create stable and reusable biocatalysts. researchgate.net This approach protects the enzyme and allows for controlled catalytic reactions. researchgate.net While not specific to N-Propyl-2-propen-1-amine, this technology provides a platform where enzymes that act on such amine substrates could be utilized for industrial chemical synthesis.

Enhancing Nucleic Acid Synthesis in Polymerase Chain Reaction (PCR) Systems

The efficiency and specificity of the Polymerase Chain Reaction (PCR) can be hindered by factors such as high GC content or secondary structures in the DNA template. To overcome these challenges, various organic cosolvents and additives are often included in the reaction mixture. While there is no direct evidence of this compound being used as a PCR enhancer, studies on structurally related low molecular weight organic compounds provide insight into the potential mechanisms of such enhancement.

A comprehensive study on low molecular weight amides demonstrated that compounds like 2-pyrrolidone and acetamide can significantly improve PCR amplification and specificity. nih.govnih.gov The proposed mechanism is that these additives unwind the DNA double helix, lowering the melting temperature and facilitating primer annealing and polymerase extension, especially in GC-rich regions. nih.gov The effectiveness of these amides was found to be dependent on their structure, indicating a clear structure-activity relationship. nih.govnih.gov

Although amines and amides are functionally different, the general principle of using small organic molecules to modify the reaction environment could potentially apply. The physicochemical properties of a small amine salt like this compound, such as its polarity and ability to interact with the DNA backbone, could theoretically influence DNA melting dynamics. However, this remains a hypothetical application, and specific research would be required to determine if it or other amine derivatives could function as effective PCR enhancers.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. The allylamine class of compounds has been the subject of extensive SAR investigations, primarily in the development of antifungal agents. nih.govnih.gov These agents, such as Naftifine and Terbinafine, act by inhibiting the enzyme squalene epoxidase, a key step in fungal ergosterol biosynthesis. mdpi.comnih.gov

SAR studies on antifungal allylamines have revealed several key structural requirements for activity: nih.govmdpi.com

Tertiary Amine: A tertiary allylamine function is generally considered a prerequisite for potent antifungal activity. N-Propyl-2-propen-1-amine is a secondary amine, but it serves as a building block for these more complex tertiary amines.

N-Substituent: The nature of the other substituent on the nitrogen atom is critical. In Naftifine and Terbinafine, this is a large, lipophilic group (N-methyl-N-(1-naphthylmethyl) or N-methyl-N-(naphthalen-1-ylmethyl) for Naftifine and a tert-butylacetylene group for Terbinafine). This lipophilicity aids in accumulation in the stratum corneum and fungal cell membranes. mdpi.com

Allyl Group: The unsaturated allyl moiety (2-propen-1-amine) is a defining feature of the class.

Aromatic System: The size and substitution pattern of the aromatic ring system (e.g., naphthalene in Naftifine) strongly influence potency and spectrum of activity. nih.gov For example, substitution on the naphthalene ring is generally only tolerated at specific positions, with fluorine or chlorine at certain positions enhancing activity against yeasts. nih.gov

These relationships are summarized in the table below, which illustrates how systematic modifications to the basic allylamine structure impact antifungal potency.

| Compound/Derivative Class | Structural Modification | Effect on Antifungal Activity | Reference |

| Naftifine Analogues | Variation of the aromatic ring system | Phenyl ring allows for wide variations, but naphthalene is optimal for high potency. | nih.gov |

| Naftifine Analogues | Nature of the amine | Tertiary amine is required for high activity. | nih.gov |

| Terbinafine Derivatives | Substitution on the naphthalene ring | Only small substituents (H, F) are tolerated at most positions. 5- and 7-fluoro substitution can enhance activity against yeasts. | nih.gov |

| Homoallylamines | Extension of the allyl chain | 4-N-arylamino-1-butenes (homoallylamines) show activity by inhibiting chitin and glucan synthases, a different mechanism. | nih.gov |

Correlating Structural Modifications of the Amine Moiety with Biological Responses

The amine moiety is a critical pharmacophore in many biologically active compounds, and its modification is a cornerstone of drug design and development. In the context of allylamine derivatives, the nature of the substituent on the nitrogen atom can profoundly influence potency, selectivity, and pharmacokinetic properties. Research on allylamine antifungals, such as naftifine and terbinafine, has demonstrated that a tertiary allylamine function is often a prerequisite for significant activity against fungi. nih.gov

Systematic variations of the amine substituent have been a key strategy in optimizing the biological activity of this class of compounds. The introduction of different alkyl and aryl groups allows for the fine-tuning of lipophilicity, steric bulk, and electronic properties, all of which can affect how the molecule interacts with its biological target. For instance, in the development of antifungal agents, modifications to the amine group have been shown to alter the inhibitory activity against squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. mdpi.com

The table below illustrates the impact of modifying the amine moiety on the biological activity of a hypothetical series of 2-propen-1-amine derivatives, based on established structure-activity relationship principles in related compound series.

| Compound | Amine Substituent (R) | Target | Biological Response (IC50 in µM) |

| 1 | H | Fungal Squalene Epoxidase | >100 |

| 2 | Methyl | Fungal Squalene Epoxidase | 50 |

| 3 | Ethyl | Fungal Squalene Epoxidase | 25 |

| 4 | n-Propyl | Fungal Squalene Epoxidase | 10 |

| 5 | Isopropyl | Fungal Squalene Epoxidase | 15 |

| 6 | n-Butyl | Fungal Squalene Epoxidase | 20 |

| 7 | Phenyl | Fungal Squalene Epoxidase | 75 |

This table is a representative example based on general principles of structure-activity relationships and does not represent actual experimental data for this compound.

These illustrative data underscore a common trend in medicinal chemistry where a specific alkyl chain length, in this case, the n-propyl group, can represent an optimal balance of properties for target engagement.

Analysis of the "n-Propyl Phenomenon" in Amine Bioactivity

The "n-Propyl phenomenon" refers to the observation in certain classes of bioactive compounds where the introduction of an n-propyl group on a nitrogen atom leads to a significant and often maximal enhancement of biological activity compared to other smaller or larger alkyl substituents. This effect is not universal but has been noted in various receptor-ligand interactions and enzyme inhibition studies. The underlying basis for this phenomenon is thought to be a combination of factors including:

Optimal Hydrophobicity: The n-propyl group provides a moderate increase in lipophilicity, which can enhance membrane permeability and facilitate entry into hydrophobic binding pockets without being excessively greasy, which could lead to non-specific binding or poor solubility.

Favorable van der Waals Interactions: The three-carbon chain of the n-propyl group may offer an ideal length and flexibility to maximize van der Waals contacts within a specific binding site, thereby increasing binding affinity.

Water Displacement: In some cases, the n-propyl group may be perfectly sized to displace a high-energy water molecule from a binding pocket, leading to a favorable entropic contribution to the binding free energy.

While not extensively documented specifically for this compound in publicly available literature, the principles of the "n-Propyl phenomenon" are relevant to understanding its potential biological activity. For example, in the context of opioid receptor ligands, N-propyl substitution has been shown to influence binding affinity and functional activity.

Comparative Analysis of Homologous and Analogous Amine Hydrochloride Derivatives

A powerful tool in medicinal chemistry for understanding structure-activity relationships is the synthesis and biological evaluation of homologous and analogous series of compounds. A homologous series involves systematically varying the length of an alkyl chain, while an analogous series involves more substantial structural modifications.

Homologous Series Analysis

A comparative analysis of the biological activity of a homologous series of N-alkyl-2-propen-1-amine hydrochlorides (where the alkyl group is methyl, ethyl, n-propyl, n-butyl, etc.) can provide valuable insights into the steric and hydrophobic requirements of the biological target.

The following table provides a hypothetical comparison of the antifungal activity of a homologous series of N-alkyl-2-propen-1-amine hydrochlorides.

| Compound | N-Alkyl Group | Chain Length (Carbons) | Antifungal Activity (MIC in µg/mL) |

| N-Methyl-2-propen-1-amine HCl | Methyl | 1 | 64 |

| N-Ethyl-2-propen-1-amine HCl | Ethyl | 2 | 32 |

| N-Propyl-2-propen-1-amine HCl | n-Propyl | 3 | 8 |

| N-Butyl-2-propen-1-amine HCl | n-Butyl | 4 | 16 |

| N-Pentyl-2-propen-1-amine HCl | n-Pentyl | 5 | 32 |

This table is a representative example based on general principles of structure-activity relationships and does not represent actual experimental data for this specific homologous series.

This illustrative data suggests that the n-propyl derivative exhibits the highest potency, consistent with the "n-Propyl phenomenon." A decrease in activity with longer alkyl chains (the "cut-off effect") is often observed and can be attributed to factors such as reduced water solubility, steric hindrance, or the alkyl chain extending beyond the confines of the binding pocket.

Analogous Series Analysis

The study of analogous compounds, where more significant structural changes are made, can further probe the structural requirements for biological activity. For instance, replacing the n-propyl group with a cyclopropyl or an iso-propyl group can reveal the importance of chain flexibility and steric bulk. Furthermore, modifications to the propenyl group, such as saturation to a propyl group or substitution on the double bond, can elucidate the role of this functionality in target binding. The development of allylamine antifungals has involved extensive synthesis of analogues to define the optimal structural features for potent and selective inhibition of squalene epoxidase. nih.gov

Future Directions and Emerging Research Avenues for N Propyl 2 Propen 1 Amine Hydrochloride

Rational Design of Next-Generation N-Propyl-2-propen-1-amine Hydrochloride Derivatives for Specific Applications

The rational design of derivatives of this compound represents a promising strategy for tailoring its properties for specific applications, particularly in the realm of biomedicine. The core structure of this compound, featuring a reactive allyl group and a protonatable amine, offers multiple sites for chemical modification. Future research will likely focus on systematic variations of this structure to enhance efficacy and introduce novel functionalities.

One key area of exploration will be the development of new antifungal agents. The allylamine (B125299) scaffold is a well-established pharmacophore in antifungal drugs, which act by inhibiting squalene (B77637) epoxidase, a critical enzyme in fungal ergosterol (B1671047) biosynthesis. By modifying the N-propyl group of this compound with various lipophilic moieties, it may be possible to enhance the compound's affinity for the fungal enzyme, leading to increased potency. Furthermore, the introduction of different substituents on the allyl group could modulate the compound's pharmacokinetic properties.

The synthesis of novel this compound derivatives can be guided by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a lead compound and evaluate the effect of these changes on its biological activity. For instance, a library of N-substituted analogues could be synthesized to explore the impact of chain length, branching, and the presence of aromatic rings on antifungal activity.

| Derivative Type | Potential Modification | Targeted Application |

| N-Substituted Analogues | Replacement of the propyl group with longer alkyl chains, cyclic, or aromatic moieties. | Enhanced antifungal activity, modulation of lipophilicity for improved drug delivery. |

| Allyl Group Modifications | Introduction of substituents on the double bond or adjacent carbons. | Fine-tuning of reactivity for polymerization and material science applications. |

| Polymer Conjugates | Grafting of this compound onto biocompatible polymers. | Development of targeted drug delivery systems and functional biomaterials. |

Advanced Mechanistic Insights through Computational Chemistry and Biophysical Techniques

To unlock the full potential of this compound and its derivatives, a deep understanding of their molecular interactions is crucial. Computational chemistry and advanced biophysical techniques are poised to provide unprecedented insights into the mechanisms of action of these compounds at the atomic level.

Molecular dynamics (MD) simulations can be employed to model the interaction of this compound derivatives with their biological targets, such as fungal squalene epoxidase. These simulations can reveal the key amino acid residues involved in binding and elucidate the conformational changes that occur upon complex formation. This information is invaluable for the rational design of more potent and selective inhibitors. Explicit- and implicit-solvent MD simulations have been successfully used to study the complexation of related polyelectrolytes like poly(allylamine hydrochloride) (PAH) with other polymers, providing insights into the structure and composition of the resulting complexes. epa.govresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction mechanism of squalene epoxidase and how allylamine inhibitors interfere with this process. This level of detail can guide the design of transition-state analogue inhibitors with exceptionally high affinity.

Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to experimentally determine the thermodynamic and kinetic parameters of binding between this compound derivatives and their targets. These data are essential for validating the predictions from computational models and for building accurate quantitative structure-activity relationship (QSAR) models. Spectroscopic methods, including circular dichroism and fluorescence spectroscopy, have been utilized to study the interaction between poly(allylamine hydrochloride) and DNA, revealing changes in DNA conformation upon complexation. nih.gov

| Technique | Application to this compound Research |

| Molecular Dynamics (MD) Simulations | Elucidating the binding mode of derivatives to target enzymes; predicting the stability of polymer complexes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating the mechanism of enzyme inhibition at the electronic level. |

| Isothermal Titration Calorimetry (ITC) | Measuring the binding affinity and thermodynamics of ligand-target interactions. |

| Surface Plasmon Resonance (SPR) | Determining the kinetics of binding and dissociation of derivatives. |

| Spectroscopic Methods (CD, Fluorescence) | Probing conformational changes in biological macromolecules upon interaction with the compound. |

Development of this compound in Novel Catalytic and Materials Systems

The unique chemical structure of this compound makes it an attractive building block for the development of novel catalytic and materials systems. The presence of both a polymerizable allyl group and a functionalizable amine group allows for the creation of a wide range of advanced materials with tailored properties.

In the field of catalysis, polymers derived from this compound can serve as high-surface-area supports for metallic nanoparticles. The amine groups can act as ligands to stabilize the nanoparticles and prevent their aggregation, leading to highly active and recyclable catalysts. For example, cross-linked poly(allylamine) has been used to support palladium(0) nanoparticles for selective hydrogenation reactions. acs.orgacs.org The N-propyl group could potentially influence the accessibility and environment of the catalytic sites.

The polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, can lead to the formation of functional polymers with applications in materials science. These polymers can be used to create hydrogels, thin films, and coatings with specific properties. For instance, hydrogels based on poly(allylamine hydrochloride) have been investigated for their phosphate-binding properties. researchgate.netsetu.ie The introduction of the N-propyl group could modify the swelling behavior and binding capacity of such hydrogels.

Furthermore, these polymers can be used in layer-by-layer (LbL) assembly techniques to create multilayered films with controlled thickness and composition. Such films have applications in creating biocompatible coatings for medical devices and as components of drug delivery systems. plu.mxnih.gov

| Material System | Potential Application |

| Polymer-Supported Catalysts | Heterogeneous catalysis for organic synthesis, with potential for enhanced selectivity and recyclability. |

| Functional Hydrogels | Drug delivery, tissue engineering, and as absorbents for environmental remediation. |

| Layer-by-Layer Assembled Films | Biocompatible coatings for implants, sensors, and controlled-release systems. plu.mx |

| Copolymers | Tuning of mechanical, thermal, and chemical properties for a wide range of material applications. |

Interdisciplinary Research Integrating this compound into Broader Biological and Chemical Paradigms

The versatility of this compound and its polymeric derivatives opens up exciting opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science. The integration of this compound into broader research paradigms is expected to yield innovative solutions to complex challenges in medicine and technology.

In the biomedical field, polymers derived from this compound can be explored as non-viral vectors for gene delivery. The cationic nature of the polymer allows for the complexation with negatively charged DNA or RNA, forming polyplexes that can be taken up by cells. The N-propyl group may influence the stability and transfection efficiency of these polyplexes. Poly(allylamine hydrochloride) is a well-studied cationic polymer for this application. nih.gov

The development of "smart" materials that respond to external stimuli is another promising area of research. Hydrogels and films made from this compound-based polymers could be designed to respond to changes in pH, temperature, or ionic strength, enabling the controlled release of encapsulated drugs or the modulation of cell adhesion. nih.gov

Furthermore, the functional amine groups on the polymer backbone provide a platform for bioconjugation, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules. This could lead to the development of multifunctional materials for theranostics, combining diagnostic and therapeutic capabilities in a single platform. The use of poly(allylamine hydrochloride) in multifunctional coatings for biomedical applications on magnesium alloys is an example of such interdisciplinary work. plu.mxresearchgate.net

| Interdisciplinary Field | Potential Application of this compound |

| Gene Therapy | Development of safe and efficient non-viral gene delivery vectors. |

| Smart Materials | Creation of stimuli-responsive materials for controlled drug release and biosensing. |

| Theranostics | Design of multifunctional platforms for combined diagnosis and therapy. |

| Biomedical Engineering | Fabrication of biocompatible coatings and scaffolds for tissue engineering and medical implants. nih.gov |

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of N-Propyl-2-propen-1-amine hydrochloride?

- Answer : The compound features a prop-2-en-1-yl (allyl) group attached to a propylamine backbone, with a hydrochloride salt enhancing stability. The molecular formula is C₆H₁₄ClN (molecular weight ~147.64 g/mol), though exact values depend on the isomer and substituent arrangement. Key properties include solubility in polar solvents (e.g., water or ethanol) and a melting point range of 160–164°C, as observed in structurally similar n-propylamine hydrochlorides . Spectroscopic characterization (NMR, IR, and mass spectrometry) is essential for confirming purity and structural integrity .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : A typical route involves nucleophilic substitution or reductive amination between propylamine derivatives and allyl halides, followed by HCl salt formation. For example, analogous compounds like (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride are synthesized via amine alkylation and subsequent acid treatment . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-alkylated amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR or IR spectra often arise from isomerism (e.g., allyl group positioning) or salt hydration states. For example, the allyl group’s configuration (cis/trans) may alter proton coupling patterns in ¹H NMR. Computational tools like density functional theory (DFT) can predict spectral profiles to validate experimental data . Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provides additional confirmation .

Q. What strategies optimize the compound’s bioactivity in preclinical studies while minimizing toxicity?

- Answer : Structure-activity relationship (SAR) studies are key. For instance, modifying the propyl or allyl chain length in analogs can alter receptor binding affinity. In vitro assays (e.g., enzyme inhibition or cell viability tests) should follow NIH preclinical guidelines, including dose-response curves and controls for nonspecific effects (e.g., solvent cytotoxicity) . Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) helps identify prodrug candidates or toxic metabolites .

Q. How do computational models enhance retrosynthetic planning for this compound analogs?

- Answer : AI-driven platforms (e.g., Pistachio or Reaxys databases) predict feasible reaction pathways by analyzing >500,000 chemical transformations. For example, a one-step synthesis might involve allylation of N-propylamine using allyl bromide under basic conditions, as validated by similar routes for cyclopropylamine hydrochlorides . These models also prioritize routes with higher atom economy and lower environmental impact .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying impurities in synthesized batches?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or charged aerosol detection (CAD) is ideal for quantifying unreacted starting materials or degradation products. For example, residual allyl halides can be detected at ppm levels using reverse-phase C18 columns and acetonitrile/water gradients . Gas chromatography (GC-MS) may be used for volatile impurities .

Q. How should researchers address discrepancies in solubility data across literature sources?

- Answer : Solubility variations often stem from differences in salt hydration (e.g., monohydrate vs. anhydrous forms) or pH. Standardized protocols (e.g., shake-flask method at 25°C) should be adopted, with ionic strength adjustments to mimic physiological conditions . For hydrophobic analogs, co-solvents (e.g., DMSO) or surfactants may improve dissolution .

Comparative and Mechanistic Studies

Q. How does the hydrochloride salt form influence the compound’s reactivity compared to free-base amines?

- Answer : The hydrochloride salt increases water solubility and stability by reducing amine basicity, which slows oxidation of the allyl group. However, it may reduce lipid membrane permeability in biological assays. Comparative studies on free-base vs. salt forms should include dissolution rate measurements and partition coefficient (LogP) analysis .

Q. What are the mechanistic implications of the allyl group in catalytic applications?

- Answer : The allyl group can act as a ligand in transition-metal catalysis (e.g., palladium-catalyzed couplings) or participate in [2+2] cycloadditions. Mechanistic studies using kinetic isotope effects (KIE) or in situ FTIR can elucidate reaction pathways. For example, the allyl moiety in related compounds facilitates C–N bond formation via radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.